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Compound of Interest

Compound Name: 3-Chloropyrazine-2,5-dicarbonitrile

CAS No.: 918410-50-1

Cat. No.: B12907661

Get Quote

Executive Summary: The Strategic Value of the
Scaffold
3-Chloropyrazine-2,5-dicarbonitrile (CAS: 918410-50-1) represents a high-value "privileged

scaffold" in medicinal chemistry. Its structural uniqueness lies in the synergistic electronic

activation provided by the two cyano groups positioned at the 2- and 5-positions. These

electron-withdrawing groups render the chlorine atom at position 3 exceptionally labile to

nucleophilic aromatic substitution (

), far exceeding the reactivity of mono-cyano analogs.

For drug development professionals, this molecule serves as a versatile linchpin. It allows for

the rapid generation of 3-amino-pyrazine-2,5-dicarbonitrile libraries—a class of compounds

demonstrating significant potency against Mycobacterium tuberculosis (Mtb) and various fungal

pathogens. Furthermore, its structural homology to the precursors of Favipiravir (T-705)

suggests underexplored potential in antiviral polymerase inhibitor design.
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Chemical Reactivity Profile: The Mechanistic
"Engine"
To effectively utilize this intermediate, one must understand the electronic landscape of the

pyrazine ring.

Electronic Activation
The pyrazine ring is inherently electron-deficient (π-deficient). The addition of nitrile groups at

positions 2 and 5 creates a "push-pull" system where the ring nitrogen atoms and the external

nitriles collectively pull electron density away from the C-3 carbon.

Result: The C-Cl bond is highly polarized.

Reactivity: The C-3 position becomes a "hard" electrophile, reacting readily with primary and

secondary amines, thiols, and alkoxides under mild conditions.

Selectivity: Unlike 3,6-dichloropyrazine-2-carbonitrile (where regioselectivity can be an

issue), 3-chloropyrazine-2,5-dicarbonitrile offers a single, highly activated site for

substitution, simplifying purification.

Visualization of Reactivity Pathway
The following diagram illustrates the synthesis of the core scaffold and its subsequent

diversification into bioactive libraries.
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Figure 1: Synthetic workflow transforming the hydroxy-amide precursor into bioactive anti-

infective libraries via the activated chloro-nitrile core.

Core Application 1: Antitubercular Drug Discovery
The resurgence of Multi-Drug Resistant Tuberculosis (MDR-TB) has renewed interest in

pyrazinamide (PZA) analogs. PZA requires bioactivation by the bacterial enzyme

pyrazinamidase (PncA) to form pyrazinoic acid. However, PncA mutations are a primary

resistance mechanism.

The 3-Chloropyrazine-2,5-dicarbonitrile Advantage: Derivatives synthesized from this

scaffold retain the pyrazine core but introduce lipophilic side chains and nitrile "warheads" that

may bypass the classical PncA activation pathway or enhance passive diffusion through the

mycobacterial cell wall.

Structure-Activity Relationship (SAR) Data
Research by Palek, Doležal, et al. (Charles University) has demonstrated that N-alkyl

substitutions yield the highest potency against M. tuberculosis H37Rv.

Derivative (R-NH-)
MIC (µmol/L) vs. M.
tbc H37Rv

Lipophilicity (log P) Toxicity (HepG2)

Hexylamino ~60 2.8 Low

Heptylamino 51 3.2 Low

Octylamino 124 3.6 Moderate

Benzylamino >200 1.9 Low

Pyrazinamide (Ref) 50-100 -0.7 Low

Table 1: Comparative antimycobacterial activity of alkylamino derivatives synthesized from 3-
chloropyrazine-2,5-dicarbonitrile.

Key Insight: There is a distinct lipophilic "sweet spot" (log P ≈ 3.0) where the alkyl chain length

(C6-C7) maximizes penetration into the waxy mycobacterial cell wall without causing excessive

host cytotoxicity.
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Experimental Protocol: Synthesis of 3-
(Heptylamino)pyrazine-2,5-dicarbonitrile
Objective: To synthesize the lead antitubercular candidate via

.

Materials:

3-Chloropyrazine-2,5-dicarbonitrile (1.0 eq)[1][2]

Heptylamine (1.1 eq)

Triethylamine (TEA) (1.2 eq)

Anhydrous Toluene or THF

Procedure:

Preparation: Dissolve 3-Chloropyrazine-2,5-dicarbonitrile (164 mg, 1 mmol) in anhydrous

toluene (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

Addition: Add TEA (0.17 mL, 1.2 mmol) followed by the dropwise addition of heptylamine

(0.16 mL, 1.1 mmol).

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progress by TLC

(Mobile phase: Dichloromethane/Methanol 95:5). The starting material spot (Rf ~0.8) should

disappear.[3]

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20

mL) and wash successively with water (2 x 10 mL) and brine (10 mL).

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from ethanol/water or purify via flash column chromatography

(Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow solid.
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Validation:

IR: Look for sharp nitrile stretches (

) around 2230-2240

.

1H NMR: Confirm the disappearance of the C-3 proton signal (if using a mono-substituted

precursor comparison) and the appearance of alkyl multiplets.

Core Application 2: Antifungal Agents
Beyond TB, this scaffold has shown utility in designing antifungal agents, particularly against

Trichophyton mentagrophytes and Candida species.

Mechanistic Logic
Unlike the alkyl-chain requirement for TB, antifungal activity in this series is driven by aryl

substitutions. The electronic nature of the aniline substituent modulates the acidity of the NH

group and the overall polarity of the molecule.

Best Performers: Anilines with electron-withdrawing groups (e.g.,

,

) at the meta or para positions.

Hypothesis: These substituents may enhance the stability of the molecule against fungal

metabolic degradation or improve binding to fungal enzymes (potentially squalene epoxidase

or CYP51, though the exact target remains under investigation).

SAR Visualization
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Figure 2: Structure-Activity Relationship (SAR) map for antifungal efficacy. Electron-

withdrawing and lipophilic aryl substituents correlate with higher potency.

Future Directions: Viral Polymerase Inhibition
While the primary literature focuses on bacterial/fungal applications, the structural similarity of

3-chloropyrazine-2,5-dicarbonitrile to the intermediates of Favipiravir (T-705) cannot be

ignored.

Favipiravir Intermediate: 3,6-dichloropyrazine-2-carbonitrile.

Target Scaffold: 3-chloropyrazine-2,5-dicarbonitrile.[1][2][4][5][6][7][8][9][10][11]

Hypothesis for Drug Design: The presence of the second nitrile group at position 5 offers a

handle for converting the molecule into pyrazine-2,5-dicarboxamide derivatives. Viral RNA-

dependent RNA polymerases (RdRp) often mimic nucleosides. The 2,5-dicarboxamide motif

mimics the hydrogen-bonding face of purine bases more extensively than the mono-

carboxamide, potentially offering higher affinity or overcoming resistance mechanisms seen

with T-705.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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